![molecular formula C22H22ClN3O2S B2445079 3-[(4-氯苯基)甲基]-7-(3-甲基哌啶-1-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 422529-18-8](/img/no-structure.png)

3-[(4-氯苯基)甲基]-7-(3-甲基哌啶-1-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antitumor, antibacterial, antiviral, antimalarial, and antiprotozoal properties .

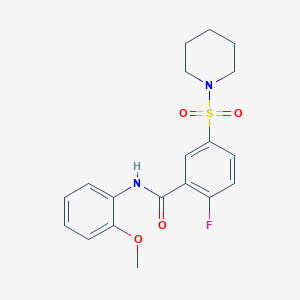

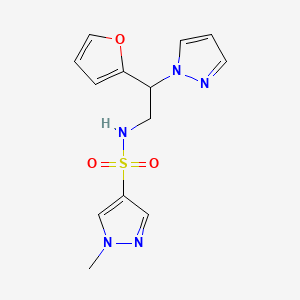

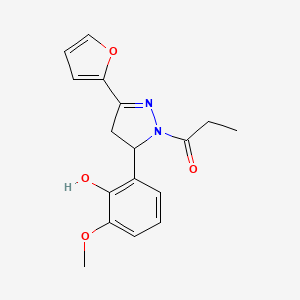

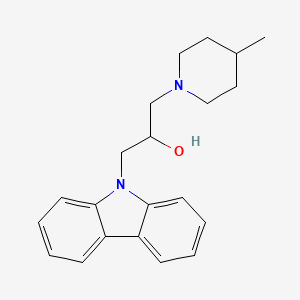

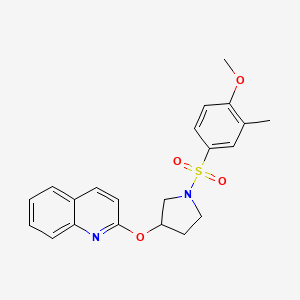

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a 3-methylpiperidine-1-carbonyl group and a 4-chlorophenylmethyl group attached to the quinazolinone core .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the quinazolinone core, the 3-methylpiperidine-1-carbonyl group, and the 4-chlorophenylmethyl group would influence the compound’s solubility, stability, and reactivity .科学研究应用

Crystallography and Structural Chemistry

In crystallography, researchers study the arrangement of atoms in crystalline materials. The crystal structure of 3-(4-Chlorophenyl)-2-methylacrylic acid reveals interesting features. Dimers form due to intermolecular O-H⋯O bonding, creating linked structures. Additionally, π-π interactions occur between aromatic rings, influencing the overall crystal packing .

Antidepressant Research

Given the compound’s aromatic and carbonyl moieties, it could be relevant in antidepressant drug development. Analogous structures have been studied for their serotonin reuptake inhibition (SERT) activity. Investigating its SAR (structure-activity relationship) could provide insights into its potential as an antidepressant .

Gold Extraction

Surprisingly, 3-(4-Chlorophenyl)-2-methylacrylic acid has been explored for gold(III) extraction. Researchers found optimal conditions for extracting gold ions from hydrochloric acid solutions using this compound as a ligand . This application highlights its potential in hydrometallurgy and metal recovery.

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the reaction of the resulting intermediate with 3-methylpiperidine-1-carboxylic acid chloride. The final step involves the addition of sulfur to the intermediate to form the desired compound.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "3-methylpiperidine-1-carboxylic acid chloride", "Sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 2: Reaction of the intermediate with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 3: Addition of sulfur to the intermediate in the presence of a suitable base to form the desired compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

422529-18-8 |

分子式 |

C22H22ClN3O2S |

分子量 |

427.95 |

IUPAC 名称 |

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29) |

InChI 键 |

AAPNZGSYXPPZHU-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2445008.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2445009.png)

![N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2445012.png)

![6,7-Dihydro-5H-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)

![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)